
Methyl 1-benzylbenzoimidazole-5-carboxylate
Overview
Description
Methyl 1-benzylbenzoimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-benzylbenzoimidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with methyl 4-chlorobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The benzyl and methyl ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a catalyst or base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 1-benzylbenzoimidazole-5-carboxylate has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of functional materials, such as organic semiconductors and photoluminescent compounds.
Mechanism of Action
The mechanism of action of methyl 1-benzylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological processes. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure, lacking the benzyl and methyl ester groups.
Methyl benzimidazole-5-carboxylate: Similar structure but without the benzyl group.
Benzyl benzimidazole: Lacks the methyl ester group but retains the benzyl group.
Uniqueness: Methyl 1-benzylbenzoimidazole-5-carboxylate is unique due to the presence of both the benzyl and methyl ester groups, which can enhance its chemical reactivity and biological activity
Biological Activity
Methyl 1-benzylbenzoimidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The structure can be represented as follows:
This compound is characterized by the presence of a methyl ester group and a benzyl substituent, which enhance its lipophilicity and biological activity.
The biological activity of this compound primarily arises from its ability to bind to molecular targets such as enzymes and receptors. The benzimidazole ring system allows the compound to mimic natural substrates or inhibitors, facilitating interactions that can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Binding : It can interact with DNA, potentially disrupting replication and transcription processes.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various signaling pathways .
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells, with values around .
- In vivo experiments on tumor-bearing mice revealed significant suppression of tumor growth, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been explored for its antimicrobial effects. The benzimidazole core is known to exhibit activity against a range of microorganisms:
Microorganism | Activity | MIC (µg/mL) |
---|---|---|
Escherichia coli | Bactericidal | 12.5 |
Staphylococcus aureus | Bactericidal | 6.25 |
Candida albicans | Fungicidal | 15.0 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted by Ribeiro Morais et al. evaluated the anticancer effects of this compound in a murine model. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential as a therapeutic agent against cancer .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, Sharma et al. tested various derivatives of benzimidazoles, including this compound. The compound exhibited promising activity against resistant strains of bacteria and fungi, making it a candidate for further development in clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-benzylbenzoimidazole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl sources under acidic conditions. For example, modifications at the 2nd position of the benzimidazole core (e.g., introducing 4-methylpiperidinyl groups) can enhance biological activity. Reaction optimization includes using catalysts like POCl₃ and solvents such as ethanol under reflux. Post-synthetic purification often involves column chromatography and recrystallization .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Standard techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular framework.
- FTIR : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry : ESI-MS for molecular weight validation.
Crystallographic data, when available, are refined using programs like SHELXL for precise bond-length and angle determination .
Q. What are the key steps in evaluating biological activity?
- Methodological Answer :
In vitro assays : Antibacterial activity via minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains.
Cytotoxicity screening : Use of cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.
Dose-response curves : Statistical analysis (e.g., GraphPad Prism) to quantify efficacy.
Activity trends are correlated with substituent modifications (e.g., chloro or mercapto groups enhance antimicrobial properties) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and purity?
- Methodological Answer : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity. For example, Ethyl 1-(butan-2-yl) derivatives synthesized via microwave at 150°C showed >90% yield. Key parameters include power control (300–600 W) and solvent selection (e.g., DMF for polar intermediates) .
Q. What strategies resolve contradictions in crystallographic refinement?
- Methodological Answer :
- Twinned data : Use SHELXE for robust phasing and iterative refinement cycles.
- Disorder modeling : Partial occupancy assignment for flexible groups (e.g., benzyl rings).
- Validation tools : CheckCIF for geometric outliers and R-factor analysis.
High-resolution datasets (d-spacing < 1 Å) are prioritized to minimize model bias .
Q. How is structure-activity relationship (SAR) analyzed for benzimidazole derivatives?
- Methodological Answer : SAR is probed through systematic substituent variation:
Substituent Position | Functional Group | Observed Activity Trend |
---|---|---|
1-Benzyl | Hydrophobic | Enhanced cell permeability |
5-Carboxylate | Ester | Tunable solubility |
2-Mercapto | Thiol | Increased antimicrobial potency |
Computational docking (e.g., AutoDock Vina) identifies binding affinities with targets like bacterial enzymes . |
Q. What advanced techniques elucidate reaction mechanisms for derivatization?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Deuterium labeling to study rate-determining steps.
- DFT calculations : Gaussian 09 for transition-state energy profiling.
- In situ NMR : Monitoring intermediates in reactions like benzylation or ester hydrolysis.
For example, thiol-group reactivity in Methyl 6-chloro derivatives was confirmed via LC-MS trapping experiments .
Q. Data Contradiction Analysis
Q. How are discrepancies in biological activity data addressed across studies?
- Methodological Answer :
Standardized protocols : Adopt CLSI guidelines for MIC assays to ensure reproducibility.
Meta-analysis : Compare datasets using tools like RevMan for heterogeneity testing (I² statistic).
Contextual factors : Account for strain variability (e.g., S. aureus vs. E. coli) or solvent effects (DMSO vs. aqueous buffers).
Contradictions in mercapto-derivative efficacy were resolved by controlling thiol oxidation states during testing .
Properties
IUPAC Name |
methyl 1-benzylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-15-14(9-13)17-11-18(15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPVMGHYFHRSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711428 | |
Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185428-95-9 | |
Record name | Methyl 1-benzyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60711428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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